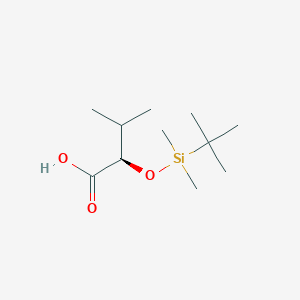![molecular formula C11H15NO B8629135 4-[2-(furan-2-yl)ethyl]-1,2,3,6-tetrahydropyridine](/img/structure/B8629135.png)
4-[2-(furan-2-yl)ethyl]-1,2,3,6-tetrahydropyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[2-(furan-2-yl)ethyl]-1,2,3,6-tetrahydropyridine is an organic compound that belongs to the class of heterocyclic compounds It features a tetrahydropyridine ring fused with a furan moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-[2-(furan-2-yl)ethyl]-1,2,3,6-tetrahydropyridine typically involves the reaction of furan derivatives with tetrahydropyridine precursors. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of boron reagents and palladium catalysts . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized conditions to maximize yield and purity. The choice of reagents and catalysts, as well as reaction parameters such as temperature and solvent, are crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions: 4-[2-(furan-2-yl)ethyl]-1,2,3,6-tetrahydropyridine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The tetrahydropyridine ring can be reduced to form piperidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the furan and tetrahydropyridine rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the tetrahydropyridine ring may produce piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
4-[2-(furan-2-yl)ethyl]-1,2,3,6-tetrahydropyridine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Wirkmechanismus
The mechanism of action of 4-[2-(furan-2-yl)ethyl]-1,2,3,6-tetrahydropyridine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
2-(Furan-2-ylmethylene)hydrazinyl derivatives: These compounds share the furan moiety and exhibit similar reactivity patterns.
Furan platform chemicals: Compounds like furfural and 5-hydroxy-methylfurfural are structurally related and have similar applications in biomass conversion and materials science.
Uniqueness: 4-[2-(furan-2-yl)ethyl]-1,2,3,6-tetrahydropyridine is unique due to its combination of the furan and tetrahydropyridine rings, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C11H15NO |
|---|---|
Molekulargewicht |
177.24 g/mol |
IUPAC-Name |
4-[2-(furan-2-yl)ethyl]-1,2,3,6-tetrahydropyridine |
InChI |
InChI=1S/C11H15NO/c1-2-11(13-9-1)4-3-10-5-7-12-8-6-10/h1-2,5,9,12H,3-4,6-8H2 |
InChI-Schlüssel |
JFXQYFVVVACWIR-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCC=C1CCC2=CC=CO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


phosphanium](/img/structure/B8629055.png)


![5-Amino-2-(4-[4-methoxyphenyl]piperazin-1-yl)pyridine](/img/structure/B8629067.png)
![3-[3,4-Bis(methyloxy)phenyl]-6-methylthieno[2,3-b]pyridin-4-amine](/img/structure/B8629077.png)
![5-Chloro-[1,2,5]thiadiazolo[3,4-b]pyridine](/img/structure/B8629086.png)

![6-(4-Carboxybutyl)-imidazo[1,5-a]pyridine](/img/structure/B8629124.png)

![6-bromo-4H-spiro[chromene-3,1'-cyclopropan]-4-one](/img/structure/B8629130.png)
amine](/img/structure/B8629141.png)

![1-[1-(2-hydroxy-2-phenylethyl)piperidin-4-yl]-2,3-dihydro-1H-1,3-benzodiazol-2-one](/img/structure/B8629146.png)

